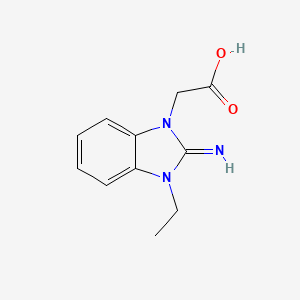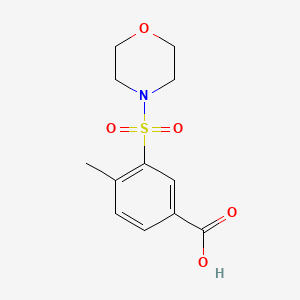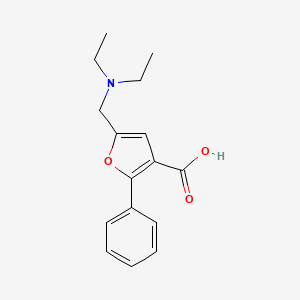![molecular formula C14H18N2O5 B1298052 2-{[(6-甲氧基吡啶-3-基)氨基]亚甲基}丙二酸二乙酯 CAS No. 53241-90-0](/img/structure/B1298052.png)
2-{[(6-甲氧基吡啶-3-基)氨基]亚甲基}丙二酸二乙酯
描述
Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate is a multifunctional organic compound that has gained significant interest in various fields of research and industry due to its unique physical and chemical properties. It has a CAS Number of 53241-90-0 and a molecular weight of 294.31 . The IUPAC name for this compound is diethyl 2-{[(6-methoxy-3-pyridinyl)amino]methylene}malonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O5/c1-4-20-13(17)11(14(18)21-5-2)9-15-10-6-7-12(19-3)16-8-10/h6-9,15H,4-5H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid . It has a high GI absorption . The compound is soluble with a solubility of 0.421 mg/ml or 0.00143 mol/l . The compound has a lipophilicity Log Po/w (iLOGP) of 3.25 .科学研究应用
光动力疗法增强
光动力疗法 (PDT) 是一种利用光敏化合物产生活性氧来杀死癌细胞、细菌或其他病原细胞的治疗方法。对能够增强光敏剂前体原卟啉 IX 积累的化合物的研究具有重要意义。例如,人们已经探索了通过简单的预处理或添加剂优化病灶内原卟啉 IX 含量来改善 PDT 临床结果的策略。虽然没有直接引用所提到的具体化合物,但其结构基序表明通过与光敏剂摄取和代谢相关的细胞途径相互作用,在提高 PDT 有效性方面具有潜在的用途 (Gerritsen et al., 2008)。
甲硫氨酸代谢在癌症生长控制中的作用
甲硫氨酸代谢在癌症生长中起着至关重要的作用,对甲硫氨酸的限制可能会抑制癌细胞增殖。研究表明,饮食中甲硫氨酸的限制会影响癌症的生长和延长寿命。涉及甲硫氨酸的生化途径,例如它在甲基化过程和蛋白质合成中的作用,可能是 2-{[(6-甲氧基吡啶-3-基)氨基]亚甲基}丙二酸二乙酯等化合物可以应用的领域,特别是在设计疗法或饮食干预措施以控制癌症生长方面 (Cavuoto & Fenech, 2012)。
亚甲基连接液晶二聚体的性质
亚甲基连接液晶二聚体的研究,例如涉及吡啶基和甲氧基的二聚体,与了解液晶的相态行为和材料特性相关。这些化合物表现出独特的中间相,包括向列相,可以由亚甲基链长和所连接的官能团进行调节。该研究领域可能会提供对类似化合物对液晶行为和材料应用的结构和电子影响的见解 (Henderson & Imrie, 2011)。
安全和危害
The compound has a GHS07 pictogram and a signal word of warning . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .
生化分析
Biochemical Properties
Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleotides and amino acids . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating the enzyme, depending on the specific biochemical context.
Cellular Effects
The effects of Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic profile of the cell.
Molecular Mechanism
At the molecular level, Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in a significant change in the biological response.
Metabolic Pathways
Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules . This compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. For instance, it can influence the production of nucleotides and amino acids, which are essential for cell growth and function.
Transport and Distribution
The transport and distribution of Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can influence its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications can direct this compound to particular organelles, such as the nucleus or mitochondria. The subcellular localization of this compound is crucial for its function, as it needs to be in the right place to interact with its target biomolecules.
属性
IUPAC Name |
diethyl 2-[[(6-methoxypyridin-3-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-4-20-13(17)11(14(18)21-5-2)9-15-10-6-7-12(19-3)16-8-10/h6-9,15H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDMNLFVZHBIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN=C(C=C1)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347218 | |
| Record name | Diethyl {[(6-methoxypyridin-3-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53241-90-0 | |
| Record name | Diethyl {[(6-methoxypyridin-3-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)



![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)

![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)


![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)
